![molecular formula C14H22N2O3 B12898066 2,2-Dimethyl-3-[3-(2-methyl-4-oxopentan-2-yl)-1,2-oxazol-5-yl]propanamide CAS No. 29945-93-5](/img/structure/B12898066.png)
2,2-Dimethyl-3-[3-(2-methyl-4-oxopentan-2-yl)-1,2-oxazol-5-yl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethyl-3-(3-(2-methyl-4-oxopentan-2-yl)isoxazol-5-yl)propanamide is a complex organic compound featuring an isoxazole ring, which is a five-membered heterocycle containing one oxygen and one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-(3-(2-methyl-4-oxopentan-2-yl)isoxazol-5-yl)propanamide typically involves the formation of the isoxazole ring through a [2+3] cycloaddition reaction. This reaction can be carried out using nitrile oxides and captodative olefins or methyl crotonate derivatives under regioselective conditions . The reaction conditions often include the use of solvents like acetone and catalysts such as anhydrous potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2,2-Dimethyl-3-(3-(2-methyl-4-oxopentan-2-yl)isoxazol-5-yl)propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the isoxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
2,2-Dimethyl-3-(3-(2-methyl-4-oxopentan-2-yl)isoxazol-5-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2,2-Dimethyl-3-(3-(2-methyl-4-oxopentan-2-yl)isoxazol-5-yl)propanamide involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
Isoxazole Derivatives: Compounds with similar isoxazole rings, such as 3,5-dimethylisoxazole.
Ketone-Containing Compounds: Molecules like acetylacetone, which also feature ketone groups.
Uniqueness
2,2-Dimethyl-3-(3-(2-methyl-4-oxopentan-2-yl)isoxazol-5-yl)propanamide is unique due to its specific substitution pattern on the isoxazole ring and the presence of both ketone and amide functionalities. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
29945-93-5 |
|---|---|
分子式 |
C14H22N2O3 |
分子量 |
266.34 g/mol |
IUPAC名 |
2,2-dimethyl-3-[3-(2-methyl-4-oxopentan-2-yl)-1,2-oxazol-5-yl]propanamide |
InChI |
InChI=1S/C14H22N2O3/c1-9(17)7-13(2,3)11-6-10(19-16-11)8-14(4,5)12(15)18/h6H,7-8H2,1-5H3,(H2,15,18) |
InChIキー |
NRPRIJHVZPFKCY-UHFFFAOYSA-N |
正規SMILES |
CC(=O)CC(C)(C)C1=NOC(=C1)CC(C)(C)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[2-Oxo-2-(pyrrolidin-1-yl)ethyl]piperidine-2,6-dione](/img/structure/B12897985.png)
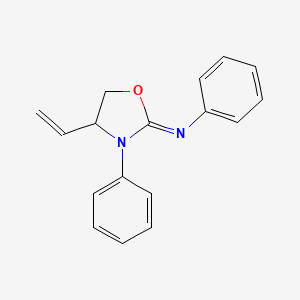

![Ethyl 2-methyl-2H-pyrrolo[3,4-c]pyridine-6-carboxylate](/img/structure/B12897999.png)
![1-[(Benzyloxy)carbonyl]-L-prolyl-2-methyl-L-leucine](/img/structure/B12898004.png)
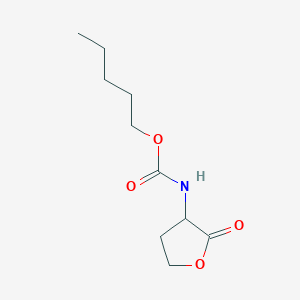
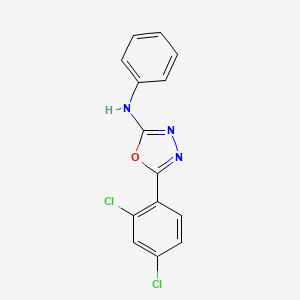
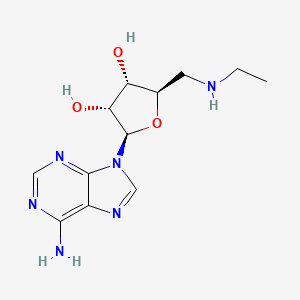
![7-Methyl-7H-pyrrolo[2,3-b]pyridine](/img/structure/B12898023.png)
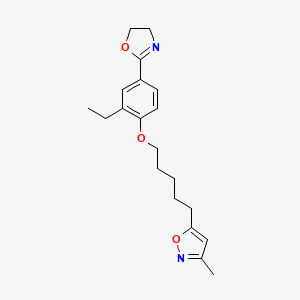
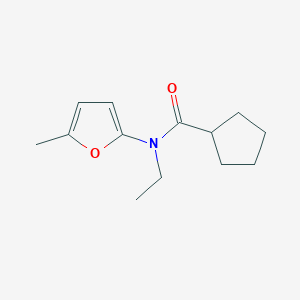

![1,2,3-Trimethoxydibenzo[b,d]furan](/img/structure/B12898055.png)
![2-{[(4-Chlorophenyl)sulfanyl]methyl}-5-nitrofuran](/img/structure/B12898061.png)
